Methyl 2-(2-amino-4-methylphenyl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(2-amino-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-8(9(11)5-7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXXEMDHWOGUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700951 | |
| Record name | Methyl (2-amino-4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29640-92-4 | |
| Record name | Methyl (2-amino-4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(2-amino-4-methylphenyl)acetate is characterized by the following chemical properties:
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- Melting Point : Data varies, but generally reported around 171-174 °C.
- Solubility : Soluble in organic solvents like ethanol and methanol.
These properties make it a suitable candidate for various chemical reactions and applications in pharmaceuticals.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. Compounds synthesized from this base structure have been shown to inhibit cancer cell proliferation in vitro. For instance, studies have demonstrated the efficacy of thiazole derivatives, which can be synthesized from this compound, in targeting specific cancer types such as breast and lung cancers .
Antiviral Properties
The compound's derivatives have also been explored for their antiviral properties, particularly against human immunodeficiency virus (HIV). The structural modifications of the this compound scaffold allow for the development of new antiviral agents that could potentially lead to more effective treatments .
Case Study 1: Antitumor Screening
A study conducted by Nikolova et al. (2004) investigated the antitumor potential of several derivatives synthesized from this compound. The results indicated a correlation between specific structural modifications and increased cytotoxicity against tumor cell lines . This underscores the importance of structure-activity relationships (SARs) in drug design.
Case Study 2: Antiviral Research
In another study focusing on antiviral applications, researchers synthesized a series of compounds based on this compound and evaluated their effectiveness against HIV. The findings revealed that certain derivatives exhibited promising inhibitory effects on viral replication, suggesting a pathway for developing new antiviral therapies .
Mechanism of Action
The mechanism by which Methyl 2-(2-amino-4-methylphenyl)acetate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes. In antioxidant applications, it may neutralize free radicals through electron donation.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell wall synthesis or essential metabolic pathways.
Antioxidant Activity: Interacts with free radicals and reactive oxygen species (ROS).
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-(2-amino-4-methylphenyl)acetate with key structural analogs:
Key Observations:
Amino Group Impact: The 2-amino group in this compound enhances polarity and hydrogen-bonding capacity compared to non-amino analogs like Methyl 2-phenylacetoacetate. This increases solubility in polar solvents but may reduce membrane permeability in biological systems. The amino group also enables participation in condensation reactions (e.g., Schiff base formation), which is absent in phenylacetoacetate derivatives .
Ester Group Variation :
- Methyl esters (e.g., Methyl 2-phenylacetoacetate) generally exhibit faster hydrolysis rates under acidic/basic conditions compared to ethyl esters (e.g., Ethyl 2-phenylacetoacetate) due to lower steric hindrance .
Heterocyclic vs. Aromatic Systems: Compounds with imidazole () or triazine () rings demonstrate distinct electronic properties. Imidazole’s aromaticity facilitates π-π stacking in drug-receptor interactions, while triazine’s electron-deficient core enables nucleophilic substitutions. The absence of such heterocycles in this compound limits its utility in these contexts .
Physicochemical Properties
- Solubility: The amino group increases water solubility compared to purely aromatic analogs (e.g., Methyl 2-phenylacetoacetate).
Biological Activity
Methyl 2-(2-amino-4-methylphenyl)acetate, a compound with significant biological implications, has garnered attention for its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is an organic compound characterized by the following chemical structure:
- Chemical Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- CAS Number : 4357196
The compound features an amino group attached to a phenyl ring, which is known to influence its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-methylbenzyl cyanide with methyl chloroformate in the presence of a base, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt. This method ensures high purity and yield, which are critical for biological assays.
Antimicrobial Properties
Recent studies have shown that this compound exhibits moderate antibacterial activity against various strains. For instance, it has demonstrated effectiveness against Blumeria graminis, a pathogen affecting crops . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition
This compound is also noted for its potential as an enzyme inhibitor. It can interact with specific enzymes involved in critical biochemical pathways, thereby modulating their activity. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism . Such inhibition can lead to antiproliferative effects, making it a candidate for further investigation in cancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound binds to active sites on enzymes, preventing substrate access and inhibiting enzymatic reactions.
- Cell Signaling Modulation : It may alter signaling pathways within cells, influencing gene expression and cellular metabolism.
- Antioxidant Activity : Thiazole derivatives related to this compound have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- A study highlighted its antibacterial efficacy against Blumeria graminis, noting that modifications in the chemical structure could enhance its potency .
- Research on enzyme inhibition revealed that derivatives of this compound could serve as effective DHFR inhibitors, showcasing potential applications in treating diseases reliant on folate metabolism .
Preparation Methods
Esterification of 2-(2-amino-4-methylphenyl)acetic Acid
One of the fundamental approaches to prepare methyl 2-(2-amino-4-methylphenyl)acetate is via esterification of the corresponding carboxylic acid, 2-(2-amino-4-methylphenyl)acetic acid.
- Starting Material: 2-(2-amino-4-methylphenyl)acetic acid
- Reagents: Methanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
- Conditions: Reflux under acidic conditions to promote ester formation
- Mechanism: Fischer esterification where the acid protonates, followed by nucleophilic attack of methanol, dehydration, and ester formation.
This method is classical and widely used for preparing methyl esters from amino-substituted phenylacetic acids. It requires careful control of reaction conditions to avoid side reactions such as amide formation or over-esterification.
Synthesis via Reaction of 2-Amino-4-methylbenzyl Alcohol with Dioxolane Precursors
A more specialized synthetic route involves the reaction of 2-amino-4-methylbenzyl alcohol with dioxolane precursors to form intermediates that are subsequently esterified.
- Key Intermediate: Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate
- Reaction Conditions: Acidic catalysis to facilitate dioxolane ring formation
- Esterification: Methanol with acid catalyst to yield the methyl ester final product
This method is useful for introducing protecting groups or modifying the benzyl alcohol moiety before esterification, enhancing the compound's stability or reactivity for further transformations.
Reductive Alkylation and Amidation Strategies
Advanced synthetic routes employ reductive alkylation and amidation to construct the aminoacetate framework with high specificity.
- Step 1: Formation of imines by reaction of aldehydes (e.g., 2-amino-4-methylbenzaldehyde derivatives) with amino acid esters or amines.
- Step 2: Reduction of imines using sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).
- Step 3: Amidation or esterification using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents like DMF.
Enzymatic Synthesis of (2R)-2-Amino-2-(4-methylphenyl)acetic Acid and Subsequent Esterification
Enzymatic methods have been reported for the synthesis of the corresponding amino acid, which can then be chemically esterified:
- Enzyme: Pyridoxal 5'-phosphate-dependent enzymes catalyze the transformation.
- Conditions: Aqueous buffer, mild temperature (~40 °C), pH control (~8.0).
- Advantages: High stereoselectivity and mild reaction conditions.
- Follow-up: Chemical esterification to methyl ester using standard acidic methanol reflux.
This biocatalytic route offers an environmentally friendly and stereoselective alternative to purely chemical methods.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield/Notes |
|---|---|---|---|---|
| Fischer Esterification | 2-(2-amino-4-methylphenyl)acetic acid | Methanol, H2SO4 or p-TsOH, reflux | Simple, classical | Moderate to high, depending on purity |
| Dioxolane Ring Formation + Esterification | 2-amino-4-methylbenzyl alcohol + dioxolane precursor | Acidic catalyst, methanol, reflux | Protecting group introduction | Efficient for intermediates |
| Reductive Alkylation + Amidation | Aldehydes, amino acid esters, amines | NaBH4 or NaBH(OAc)3, EDCI, HOBt, DMF | Stereocontrol, functional diversity | Yields vary (30-90%) depending on steps |
| Enzymatic Synthesis + Chemical Esterification | p-Tolualdehyde, ammonium chloride, enzymes | Enzymatic buffer conditions, then acid-catalyzed esterification | High stereoselectivity, mild conditions | Enzymatic step ~36 h; overall yield variable |
Research Findings and Practical Considerations
- Catalyst Selection: Acid catalysts such as sulfuric acid and p-toluenesulfonic acid are effective for esterification but require careful handling to avoid decomposition of amino groups.
- Purification: Column chromatography and recrystallization are commonly used to purify intermediates and final products, ensuring high purity for pharmaceutical applications.
- Yield Optimization: Use of continuous flow reactors and optimized stoichiometry can improve yields and scalability for industrial production.
- Stereochemistry: Enzymatic methods and reductive alkylation allow for stereochemical control, important for bioactive compound synthesis.
- Side Reactions: Protection of amino groups may be necessary to prevent side reactions such as amide formation or polymerization during esterification.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(2-amino-4-methylphenyl)acetate?
The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation followed by esterification or reductive amination. For example, a phenylacetate backbone can be functionalized via nitration and subsequent reduction to introduce the amine group, as seen in analogous compounds like Methyl 2-(4-hydrazinylphenyl)acetate . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions and chromatographic purification (silica gel, eluents like ethyl acetate/hexane) to isolate intermediates. Reaction optimization often employs TLC monitoring and NMR validation of intermediates .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- NMR : H and C NMR spectra confirm the ester moiety (δ ~3.6–3.8 ppm for methoxy groups) and aromatic/amine protons (δ 6.5–7.2 ppm). The 2-amino-4-methylphenyl group shows distinct splitting patterns due to para-methyl substitution .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] for CHNO).
- HPLC : Purity assessment uses reverse-phase columns (C18) with UV detection at 254 nm, optimized using acetonitrile/water gradients .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Crystallographic disorder in the methyl or amine groups can complicate refinement. Using SHELX software (e.g., SHELXL-2018), researchers apply restraints to thermal parameters and occupancy factors for disordered atoms. For example, in structurally related compounds, hydrogen bonding between the amine and ester groups stabilizes the lattice, requiring careful modeling of hydrogen atom positions via Fourier difference maps . WinGX or OLEX2 interfaces streamline data integration and refinement .
Q. How can computational methods predict the reactivity and stability of this compound in biological systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the compound’s electronic structure, identifying nucleophilic sites (e.g., amine group) prone to oxidation or electrophilic substitution. Molecular docking (AutoDock Vina) predicts interactions with enzymes like cytochrome P450, guiding hypotheses about metabolic pathways. For analogs, such studies reveal correlations between substituent electronegativity and bioactivity .
Q. How should researchers address contradictory bioactivity data in studies involving this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Robust statistical analysis (ANOVA with post-hoc tests) and dose-response curve validation (e.g., IC determination) are critical. For example, in chromen-4-one analogs, contradictory anticancer activity was resolved by standardizing cell viability assays (MTT vs. resazurin) and controlling for solvent effects (DMSO concentration ≤0.1%) .
Methodological Best Practices
Q. What protocols ensure the stability of this compound during storage and handling?
- Storage : Keep under inert gas (argon) at −20°C in amber vials to prevent oxidation of the amine group.
- Handling : Use gloveboxes for hygroscopic samples, as moisture can hydrolyze the ester moiety.
- Safety : Follow H313/H333 precautions (avoid inhalation/contact; use fume hoods) and dispose via certified waste management systems .
Q. How can researchers optimize reaction yields for derivatives of this compound?
Screening catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF for polar intermediates) improves efficiency. For example, microwave-assisted synthesis reduces reaction times for amide derivatives from 12 hours to 30 minutes, achieving >85% yields. Kinetic studies (e.g., monitoring via in-situ IR) identify rate-limiting steps, enabling temperature/pH adjustments .
Data Analysis and Reporting
Q. What statistical approaches are recommended for validating crystallographic data?
Report R values (<0.05) to confirm data quality and use Hamilton’s R-factor ratio test to compare refinement models. For twinned crystals, PLATON’s TWINABS corrects absorption errors. Publish CIF files with full anisotropic displacement parameters to ensure reproducibility .
Q. How should researchers document synthetic procedures for reproducibility?
Include detailed reagent ratios (e.g., 1.2 eq. of methylating agent), reaction times, and purification R values. For example, "Column chromatography (ethyl acetate/hexane, 1:4) yielded the product as a white solid (R = 0.3)." Provide NMR spectral assignments in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
